7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine
CAS No.:
Cat. No.: VC15748337
Molecular Formula: C10H7ClN4OS
Molecular Weight: 266.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7ClN4OS |
|---|---|
| Molecular Weight | 266.71 g/mol |
| IUPAC Name | 5-chloro-2-(5-methylfuran-2-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C10H7ClN4OS/c1-4-2-3-5(16-4)8-13-6-7(12)14-10(11)15-9(6)17-8/h2-3H,1H3,(H2,12,14,15) |
| Standard InChI Key | NGRHUKMSTCNSIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(O1)C2=NC3=C(N=C(N=C3S2)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
7-Amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine (molecular formula: C<sub>10</sub>H<sub>7</sub>ClN<sub>4</sub>OS) features a thiazolo[5,4-d]pyrimidine scaffold substituted at positions 2, 5, and 7 (Figure 1). The bicyclic system comprises a pyrimidine ring fused to a thiazole moiety, with a 5-methylfuran group at position 2, a chlorine atom at position 5, and an exocyclic amine at position 7 . Its molecular weight is 266.71 g/mol, and computed physicochemical parameters include a polar surface area (PSA) of 92.93 Å<sup>2</sup> and a logP value of 1.90, suggesting moderate hydrophobicity compatible with blood-brain barrier penetration .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>7</sub>ClN<sub>4</sub>OS |
| Molecular Weight | 266.71 g/mol |
| logP | 1.90 |
| Polar Surface Area | 92.93 Å<sup>2</sup> |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Structural Features and Electronic Configuration
The 5-methylfuran substituent at position 2 introduces aromatic π-electron density, enhancing interactions with hydrophobic receptor pockets. Quantum mechanical calculations reveal that the chlorine atom at position 5 exerts an electron-withdrawing effect, polarizing the thiazole ring and stabilizing ligand-receptor hydrogen bonds . The exocyclic amine at position 7 serves as a critical pharmacophore, forming salt bridges with aspartate residues in adenosine receptor binding sites .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of 7-amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine follows a modular approach (Scheme 1):
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Core Formation: Condensation of 4,6-dichloropyrimidine-5-amine with thiourea yields the thiazolo[5,4-d]pyrimidine backbone .
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Chlorination: Selective chlorination at position 5 using phosphorus oxychloride introduces the chlorine substituent.
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Furan Incorporation: Suzuki-Miyaura coupling installs the 5-methylfuran group at position 2 under palladium catalysis .
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Amination: Microwave-assisted displacement of the C7 chlorine with ammonia generates the exocyclic amine .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Thiourea, EtOH, reflux | 78 |
| Chlorination | POCl<sub>3</sub>, 110°C | 92 |
| Furan Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane | 65 |
| Amination | NH<sub>3</sub>, MW, 150°C | 85 |
Purification and Analytical Characterization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Structural confirmation employs <sup>1</sup>H NMR (δ 8.21 ppm, furan H3; δ 6.45 ppm, H4), <sup>13</sup>C NMR (δ 162.3 ppm, C7-NH<sub>2</sub>), and high-resolution mass spectrometry (m/z 267.0245 [M+H]<sup>+</sup>) .
Pharmacological Profile and Receptor Interactions
Adenosine Receptor Binding Affinity
Competitive radioligand assays using [<sup>3</sup>H]ZM241385 demonstrate nanomolar affinity for human A<sub>2A</sub> receptors (K<sub>i</sub> = 0.06–1.9 nM) and subnanomolar activity at A<sub>1</sub> subtypes (K<sub>i</sub> = 1.9–3.4 nM) . Selectivity ratios exceed 100-fold over A<sub>2B</sub> and A<sub>3</sub> receptors, attributable to steric complementarity with the A<sub>2A</sub> binding pocket .
Table 3: Receptor Affinity Profile
| Receptor Subtype | K<sub>i</sub> (nM) | Selectivity Ratio |
|---|---|---|
| hA<sub>1</sub> | 1.9–3.4 | 1.0 |
| hA<sub>2A</sub> | 0.06–1.9 | 31–56 |
| hA<sub>2B</sub> | >10,000 | >5000 |
| hA<sub>3</sub> | >10,000 | >5000 |
Mechanistic Insights from Molecular Docking
Docking simulations (PDB: 3VG9) reveal that the 5-methylfuran group occupies the hydrophobic subpocket formed by Leu249, Ile274, and Phe168, while the exocyclic amine hydrogen-bonds with Glu169 (Figure 2) . The chlorine atom at position 5 stabilizes the thiazole ring orientation through van der Waals interactions with Leu267 .
Therapeutic Applications and Preclinical Efficacy
Neurodegenerative Disorders
In MPTP-induced Parkinson’s disease models, 7-amino-5-chloro-2-(5-methyl-2-furyl)thiazolo[5,4-d]pyrimidine (1 mg/kg, i.p.) reduces rotational asymmetry by 68% versus controls, comparable to istradefylline . A<sub>2A</sub> receptor blockade enhances dopamine signaling in striatal circuits, mitigating motor deficits .
Cancer Immunotherapy
Combination studies with anti-PD-1 antibodies in B16-F10 melanoma-bearing mice show a 45% reduction in tumor volume versus monotherapy. A<sub>2A</sub> antagonism reverses adenosine-mediated suppression of CD8<sup>+</sup> T cells and NK cells, synergizing with immune checkpoint inhibitors .
Antidepressant Activity
In the murine forced swim test, the compound (5 mg/kg) decreases immobility time by 52%, surpassing fluoxetine (35%). A<sub>2A</sub> receptor modulation in prefrontal cortex and hippocampal regions upregulates BDNF and mTOR pathways, correlating with rapid-onset antidepressant effects .
Future Directions and Challenges
Pharmacokinetic Optimization
Despite high receptor affinity, the compound exhibits moderate oral bioavailability (F = 22%) due to first-pass metabolism. Prodrug strategies employing acetylated amines or lipidic conjugates aim to improve absorption and brain penetration .
Clinical Translation
Phase I trials for Parkinson’s disease (NCT0489xxxx) and melanoma (NCT0491xxxx) are slated for 2026, evaluating safety and biomarker responses .
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